molecular formula C9H8N2O5 B14407241 Methyl (4-nitroanilino)(oxo)acetate CAS No. 82633-22-5

Methyl (4-nitroanilino)(oxo)acetate

Cat. No.: B14407241
CAS No.: 82633-22-5
M. Wt: 224.17 g/mol
InChI Key: PDDBPXGPWGUPHI-UHFFFAOYSA-N
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Description

Methyl (4-nitroanilino)(oxo)acetate is a nitroaniline-derived ester with a molecular structure comprising a methyl ester group, a 4-nitroanilino substituent, and an oxoacetate backbone. The compound likely serves as a precursor in pharmaceutical and agrochemical synthesis, given the role of analogous structures in medicinal chemistry and fine chemical production .

The molecular formula is inferred as C₉H₇N₂O₅ (molecular weight ≈ 227.16 g/mol), with the nitro group at the para position of the aniline ring influencing electronic properties and reactivity. Its synthesis would likely involve condensation reactions between methyl oxoacetate and 4-nitroaniline derivatives, paralleling methods used for ethyl analogs .

Properties

CAS No.

82633-22-5

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl 2-(4-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)8(12)10-6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12)

InChI Key

PDDBPXGPWGUPHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-nitroanilino)(oxo)acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with methyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-nitroanilino)(oxo)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-nitroanilino)(oxo)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-nitroanilino)(oxo)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Substituents Key Applications
This compound C₉H₇N₂O₅ 227.16 ~1.5 4-nitroanilino, methyl ester Pharmaceutical intermediates
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate C₁₀H₉ClN₂O₅ 272.64 2.07 4-chloro-3-nitroanilino, ethyl ester Synthetic intermediates
Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate C₁₁H₁₁N₂O₅ 259.22 N/A 4-methyl-3-nitroanilino, ethyl ester Agrochemical synthesis
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 249.25 N/A 4-ethoxy, ethyl ester Charge-transfer materials

*logP values are experimental (where available) or estimated based on substituent contributions.

Key Observations:

Ester Group Influence: Methyl esters generally exhibit lower lipophilicity (logP) than ethyl esters due to reduced alkyl chain length. For example, Ethyl (4-chloro-3-nitroanilino)(oxo)acetate has a logP of 2.07 , whereas the methyl analog is estimated to have a logP of ~1.4. This impacts solubility and bioavailability. Ethyl esters are often preferred in industrial synthesis for their stability and ease of purification .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the para position enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions . Alkyl/alkoxy Groups: Methyl or ethoxy groups (e.g., in Ethyl (4-ethoxyphenyl)aminoacetate) reduce reactivity but enhance steric bulk, affecting crystallization and melting points .

Analytical Techniques:

  • Spectral Analysis : Infrared (IR) and NMR spectroscopy are critical for confirming amide and ester linkages. For example, carbonyl stretches (C=O) appear at ~1700 cm⁻¹ in IR spectra, while nitro groups show strong absorption near 1520 cm⁻¹ .
  • Crystallography: Structural analogs (e.g., Ethyl 2-(4-isopropylanilino)-2-oxoacetate) have been characterized via X-ray diffraction, revealing planar amide bonds and intramolecular hydrogen bonding .

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